

Orpinolide Synthesis and Application in Leukemia Research

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Compound of Interest

Compound Name:	Orpinolide
Cat. No.:	B15600899

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orpinolide is a synthetic withanolide analog that has demonstrated potent anti-leukemic properties. This document provides a detailed protocol for the synthesis of **Orpinolide**, derived from a biology-oriented synthesis (BIOS) approach. Furthermore, it outlines its recently elucidated mechanism of action, involving the inhibition of the oxysterol-binding protein (OSBP), which leads to the disruption of cholesterol transport and Golgi apparatus homeostasis in leukemia cells. This application note is intended to serve as a comprehensive resource for researchers investigating novel cancer therapeutics and chemical biologists exploring target validation and drug development.

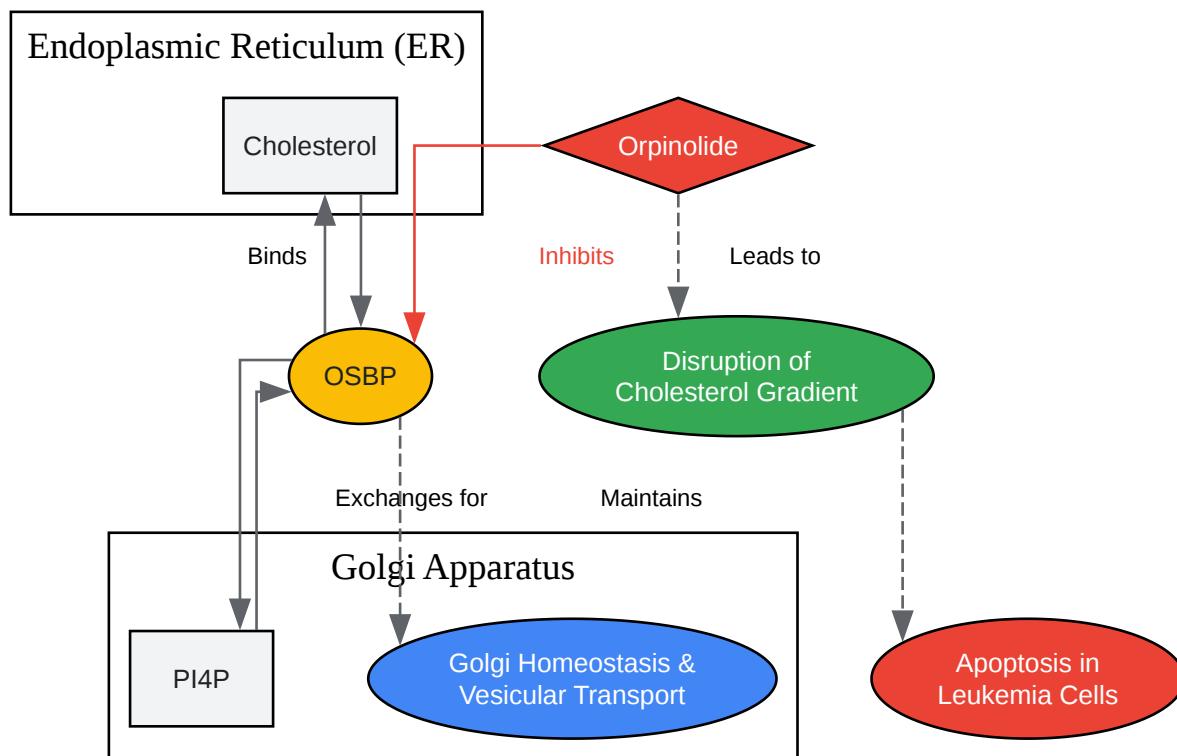
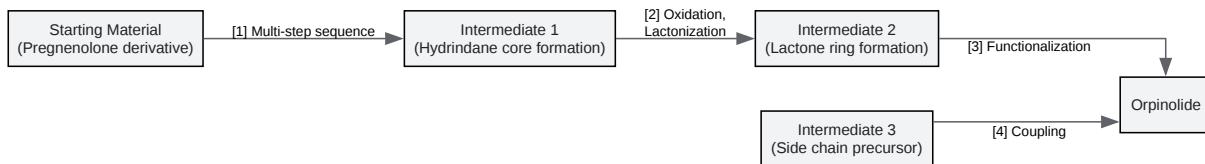
Introduction

Natural products have historically been a rich source of therapeutic agents. Withanolides, a class of naturally occurring C28 steroidal lactones, have attracted significant interest due to their diverse biological activities. However, their structural complexity often poses challenges for synthetic accessibility and analogue development. Biology-oriented synthesis (BIOS) offers a strategy to overcome these limitations by creating focused libraries of natural product-inspired compounds with simplified, more accessible scaffolds.

Orpinolide emerged from a withanolide-inspired compound collection designed to explore novel biologically relevant chemical space. Initially identified as a modulator of the Hedgehog signaling pathway, subsequent research has unveiled a more profound anti-leukemic activity. **Orpinolide** directly targets the oxysterol-binding protein (OSBP), a key player in the non-vesicular transport of cholesterol from the endoplasmic reticulum (ER) to the Golgi apparatus. [1][2][3] By inhibiting OSBP, **Orpinolide** disrupts cholesterol homeostasis, leading to Golgi stress and ultimately, apoptosis in leukemia cells.[1][2][3] This specific mechanism of action highlights a critical dependency of leukemic cells on cholesterol transport, presenting a promising therapeutic window.

Orpinolide Synthesis Workflow

The synthesis of **Orpinolide** is achieved through a multi-step sequence starting from commercially available precursors. The following diagram outlines the key transformations in the synthetic route.



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References

- 1. Orpinolide disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]

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- 3. researchgate.net [researchgate.net]
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